4-Azidosalicylic acid

Overview

Description

4-Azidosalicylic acid, also known as N-Hydroxysuccinimidyl-4-azidosalicylic acid or NHS-ASA, is a radioiodinatable, photoactive, heterobifunctional cross-linking reagent . It is an aryl azide that can be used for photofunctionalization . The CAS Number is 66761-27-1 .

Synthesis Analysis

The synthesis of 4-Azidosalicylic acid related compounds has been reported in several studies. For instance, poly(4-aminosalicylic acid) was synthesized by both enzymatic (PASA-E) and oxidative polycondensation (PASA-O) reactions .Molecular Structure Analysis

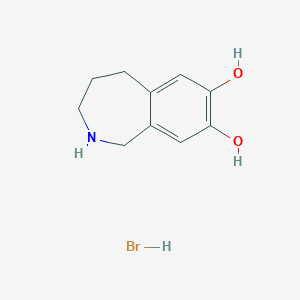

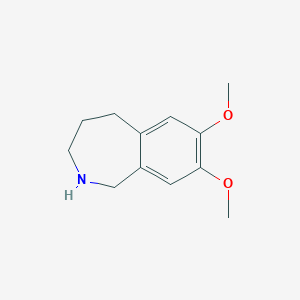

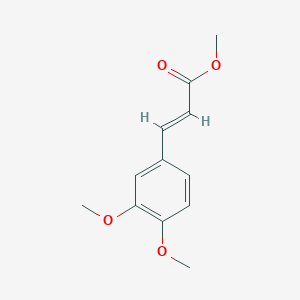

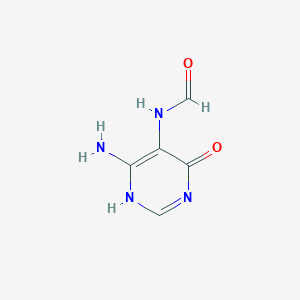

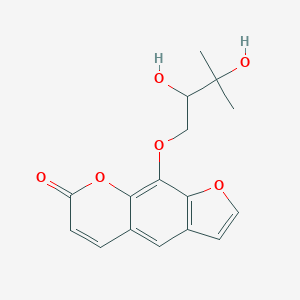

The molecular formula of 4-Azidosalicylic acid is C7H5N3O3 . The molecular weight is approximately 179.14 .Physical And Chemical Properties Analysis

4-Azidosalicylic acid is a crystal with an orange and yellow color . It has a melting point of 197°C . It should be stored at a temperature between 0-10°C .Scientific Research Applications

Photoaffinity Labeling in Plant Receptor Kinases

4-Azidosalicylic acid is used in photoaffinity labeling to detect direct ligand-receptor interactions . In this method, photoreactive ligand molecules containing radiolabeled photoactivatable 4-azidosalicylic acid are prepared. With ultraviolet (UV) light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within the receptor proteins . This labeling of the receptors provides strong and direct evidence of ligand-receptor interactions .

Plant Science Research

In plant science research, 4-Azidosalicylic acid has been used in the study of peptide ligand-mediated trade-offs between plant growth and stress response . A photoactivatable 4-azidosalicylic acid moiety was incorporated into residues not conserved among paralogs and used in an exhaustive binding assay by photoaffinity labeling against an Arabidopsis receptor kinase expression library .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-Azidosalicylic acid is the High Mobility Group Box 1 (HMGB1) protein . HMGB1 is a damage-associated molecular pattern molecule (DAMP) with multiple redox states . It plays a crucial role in inflammation and other immune responses .

Mode of Action

4-Azidosalicylic acid interacts with its target, HMGB1, by binding to it . This binding suppresses both the chemoattractant activity of fully reduced HMGB1 and the increased expression of proinflammatory cytokine genes and cyclooxygenase 2 (COX-2) induced by disulfide HMGB1 . This interaction directly suppresses HMGB1’s proinflammatory activities .

Biochemical Pathways

4-Azidosalicylic acid affects the pathways involving HMGB1 . When 4-Azidosalicylic acid binds to HMGB1, it modulates the inflammatory responses triggered by this protein . Additionally, 4-Azidosalicylic acid is used in photoaffinity labeling to visualize the direct interaction between peptide ligands and their receptors .

Pharmacokinetics

The pharmacokinetics of 4-Azidosalicylic acid involve its transformation under ultraviolet (UV) light irradiation . The azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within the receptor proteins . This process is crucial for the compound’s bioavailability and its ability to interact with its targets.

Result of Action

The result of 4-Azidosalicylic acid’s action is the suppression of HMGB1’s proinflammatory activities . By binding to HMGB1, 4-Azidosalicylic acid inhibits the chemoattractant activity of fully reduced HMGB1 and the increased expression of proinflammatory cytokine genes and COX-2 induced by disulfide HMGB1 .

Action Environment

The action of 4-Azidosalicylic acid is influenced by environmental factors such as light. Specifically, UV light irradiation is necessary for the azide group of the photoreactive ligand to photolyze and form a reactive nitrene . This nitrene then forms a covalent bond with proximal amino acid residues within the receptor proteins , enabling 4-Azidosalicylic acid to exert its effects.

properties

IUPAC Name |

4-azido-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-10-9-4-1-2-5(7(12)13)6(11)3-4/h1-3,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPWSMKACWGINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66761-27-1 | |

| Record name | 4-Azidosalicylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 4-Azidosalicylic acid (ASA) primarily used for in scientific research?

A: 4-Azidosalicylic acid (ASA) is a versatile photoaffinity labeling reagent widely used to study protein-protein interactions, identify ligand binding sites, and investigate biological pathways. [, , , , , , , , , , , , , ]

Q2: How does ASA work as a photoaffinity labeling reagent?

A: ASA contains a photoreactive aryl azide group that, upon UV irradiation, generates a highly reactive nitrene intermediate. This nitrene can form covalent bonds with nearby molecules, including proteins, enabling the identification of interacting partners or binding sites. [, , , , , , , , , , , , , ]

Q3: What is the typical workflow for using ASA in a photoaffinity labeling experiment?

A3: A typical workflow involves:

- Analysis: The crosslinked complex is analyzed using techniques like SDS-PAGE and autoradiography or mass spectrometry to identify the labeled protein and binding sites. [, , , , , , , , , , , , , ]

Q4: What are some examples of molecules that have been successfully conjugated to ASA for photoaffinity labeling studies?

A4: Researchers have successfully conjugated ASA to various molecules, including:

- Gangliosides: To study ganglioside uptake and identify ganglioside-binding proteins. [, ]

- Insulin-like growth factor 1 (IGF-1): To analyze IGF-1 receptor binding sites and interactions. []

- Oligosaccharides: To detect and characterize ganglioside-binding proteins. []

- Leukotriene C4 and glutathione conjugates: To identify intracellular proteins that bind these molecules. []

- Formyl peptides: To probe the interaction of formyl peptides with the N-formyl peptide receptor (FPR). []

- Phosphatidylserine: To investigate the interaction of phosphatidylserine with the nicotinic acetylcholine receptor. []

- Cinchonidine: To study protein binding interactions. []

Q5: Can you provide an example of how ASA was used to study a specific biological process?

A: In one study, ASA was used to investigate the interaction between salivary glycoproteins and Streptococcus sanguis bacteria. Researchers conjugated ASA to a proline-rich glycoprotein (PRG) found in saliva and used this probe to identify bacterial adhesins involved in binding. The study revealed that PRG binds to specific bacterial adhesins with affinity for certain sugar moieties, highlighting the role of salivary glycoproteins in mediating bacterial adhesion. []

Q6: Are there any limitations to using ASA as a photoaffinity labeling reagent?

A6: Yes, some limitations include:

Q7: What are some alternative photoaffinity labeling reagents to ASA?

A7: While ASA is widely used, other photoaffinity labeling reagents are available, each with its advantages and limitations:

Q8: What is the molecular formula and molecular weight of 4-Azidosalicylic acid?

A8:

Q9: Is there information available on the spectroscopic data of 4-Azidosalicylic acid?

A: While the provided research papers do not delve into the detailed spectroscopic characterization of ASA, it's important to note that researchers often characterize synthesized ASA-conjugated probes using techniques like NMR and mass spectrometry to confirm successful conjugation and purity. [, , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)